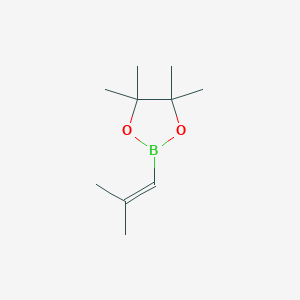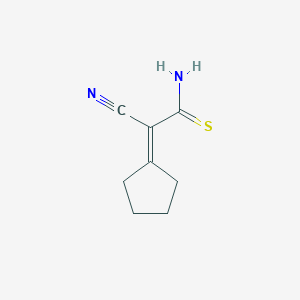
2-Bromo-5-cyanopyridine
Übersicht
Beschreibung
2-Bromo-5-cyanopyridine is an organic compound with the molecular formula C6H3BrN2. It is a pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone . This compound is widely used as a building block in organic synthesis due to its unique chemical properties.
Vorbereitungsmethoden
2-Bromo-5-cyanopyridine can be synthesized through various methods:
Bromination of 5-cyanopyridine: This method involves the bromination of 5-cyanopyridine using bromine or a brominating reagent such as N-bromosuccinimide in the presence of a catalyst.
Reaction of 2,5-dibromopyridine with sodium cyanide: This method involves the reaction of 2,5-dibromopyridine with sodium cyanide in the presence of a palladium catalyst.
Analyse Chemischer Reaktionen
2-Bromo-5-cyanopyridine undergoes various types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with sodium azide in the presence of a copper catalyst to form 5-aminopyridine-2-carbonitrile.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Reduction Reactions: The compound can be reduced using palladium on carbon and hydrogen gas to form various derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyanopyridine has numerous applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of various heterocyclic compounds such as pyridines, pyridazines, pyrimidines, and quinolines.
Pharmaceuticals: It is used in the synthesis of compounds with diverse biological and pharmaceutical activities, making it attractive for drug discovery.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-cyanopyridine involves its participation in various chemical reactions:
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-cyanopyridine is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
2-Bromo-4-cyanopyridine: Differing in the position of the cyano group, this compound has distinct reactivity and applications.
5-Bromo-2-pyridinecarbonitrile: This compound is used in the synthesis of aza-terphenyl diamidine analogs and pyridine-diketopyrrolopyrrole, which have applications in pharmaceuticals and polymer solar cells.
Eigenschaften
IUPAC Name |
6-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGUDGTUJPSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407447 | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-70-9 | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-5-cyanopyridine interact with group 4 metallocene complexes?
A1: Research indicates that this compound can interact with group 4 metallocene complexes, such as those containing titanium and zirconium, in two main ways [, ]:
- Coordination: Initially, the nitrile group of this compound can coordinate to the metal center of the complex in an end-on fashion. This interaction is typically observed with zirconium complexes and can lead to the formation of unstable intermediates [].
- Coupling: In the presence of a second equivalent of this compound or upon further reaction, a nitrile-nitrile C-C coupling reaction can occur. This process results in the formation of five-membered metallacycles, specifically 1-zircona-2,5-diazacyclopenta-2,4-dienes in the case of zirconium complexes []. This coupling reaction is also observed with titanium complexes, leading to the formation of similar metallacycles [].
Q2: Can this compound be used as a starting material for the synthesis of other valuable compounds?
A2: Yes, this compound can be enzymatically converted into 6-bromonicotinic acid using nitrilase []. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. This biocatalytic transformation highlights the potential of this compound as a valuable starting material for synthesizing other compounds with potential applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
![6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid](/img/structure/B145279.png)





![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)

